2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}propanamide
Description
This compound is a propanamide derivative featuring a 2,2-dimethylpropanoyl group linked to a trichloroethylamine moiety, which is further substituted with a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group. The structural complexity arises from the combination of halogenated (trichloro), aromatic (phenyl), and heterocyclic (pyrazolyl) components. Such hybrid architectures are common in medicinal chemistry, where the pyrazole core is often associated with anti-inflammatory, analgesic, or antimicrobial activities .
Properties
IUPAC Name |
2,2-dimethyl-N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl3N4O2/c1-11-13(14(26)25(24(11)5)12-9-7-6-8-10-12)22-15(18(19,20)21)23-16(27)17(2,3)4/h6-10,15,22H,1-5H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTIVKURCNWVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}propanamide is a complex organic molecule characterized by its intricate structure and diverse functional groups. This paper explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 526.9 g/mol. The compound features a benzamide core with a trichloromethyl group and a substituted pyrazole moiety. These structural components contribute to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22Cl3N5O2 |
| Molecular Weight | 526.9 g/mol |
| Core Structure | Benzamide with pyrazole |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to bind to specific enzymes or receptors, potentially inhibiting or modifying their activity. This interaction can lead to pharmacological effects such as:
- Anti-inflammatory properties
- Analgesic effects
- Antioxidant activity
Anti-inflammatory and Analgesic Effects
Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties. The presence of the pyrazole ring enhances the efficacy of the compound compared to simpler amides. Studies have shown that the compound can inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Antioxidant Activity
The antioxidant potential of pyrazole derivatives has been documented extensively. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in various chronic diseases.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Pyrazole Derivatives : A study published in Pharmaceutical Biology highlighted the antioxidant potential of new pyrazoline derivatives, demonstrating their efficacy in preventing oxidative damage in cellular models .
- Enzyme Interaction Studies : Research focusing on enzyme binding affinities has shown that similar compounds can effectively modulate enzyme activities relevant to inflammation and pain signaling pathways .
- Therapeutic Applications : The compound's structural analogs have been explored for their therapeutic potential in cancer treatment, showcasing promising results in inhibiting tumor growth in preclinical models .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Acetanilide | C8H9NO | Simple amide with analgesic properties |
| Phenylacetamide | C8H9NO | Contains an ethyl side chain; used in pharmaceuticals |
| N-(4-Hydroxyphenyl)acetamide | C9H11NO3 | Hydroxyl group enhances solubility |
| 4-Methoxy-N-{2,2,2-trichloro... | C21H21Cl3N4O3 | Similar benzamide structure; different substituents |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have shown promise against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of pyrazole derivatives. The compound may exhibit activity against both bacterial and fungal strains, making it a candidate for further investigation in the development of new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds suggest that this pyrazole derivative could be beneficial in treating inflammatory diseases. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways, thereby reducing inflammation in various models .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis methods and the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of 2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}propanamide.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring or variations in the pyrazole structure can significantly alter biological potency. For example, substituents such as methoxy or halogen groups have been associated with enhanced anticancer activity .
Case Studies
Several case studies illustrate the applications of this compound:
Comparison with Similar Compounds
Structural Comparison
Key structural analogs include:
Key Observations :
- The trichloroethyl group in the target compound increases steric bulk and electronegativity compared to dimethylamino () or nitro-substituted () analogs.
- The carbamothioyl analog () exhibits reduced hydrogen-bonding capacity due to the C=S group, which may lower crystallinity compared to oxygen-based amides .
Physicochemical Properties
Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
